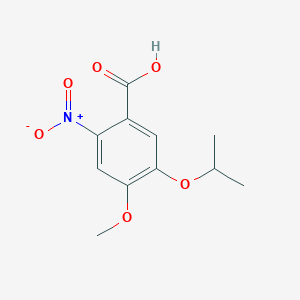
4-N,4-N-dipropylbenzene-1,4-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N,4-N-dipropylbenzene-1,4-disulfonamide is an organic compound belonging to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-dipropylbenzene-1,4-disulfonamide can be achieved through several methods. One common approach involves the reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids. This reaction can be carried out both electrochemically and chemically. The electrochemical synthesis is performed in aqueous ethanol at pH 7.0, yielding pure N,N-diarylsulfonyl derivatives in 55-76% yield. The chemical synthesis, on the other hand, is conducted in water at pH 2.0, providing pure N-arylsulfonyl-3-arylsulfonyl derivatives in 75-85% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-N,4-N-dipropylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzene compounds. These products have diverse applications in various fields.
Aplicaciones Científicas De Investigación
4-N,4-N-dipropylbenzene-1,4-disulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential antibacterial and antioxidant activities.
Industry: It is used in the production of other sulfonamide derivatives and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-N,4-N-dipropylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of oxidative phosphorylation, it targets Complex I of the mitochondrial electron transport chain, leading to reduced ATP production and increased cytotoxicity in cancer cells . This mechanism makes it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-N,4-N-dipropylbenzene-1,4-disulfonamide include:
- N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide
- Poly(N,N′-dichloro-N-ethyl-benzene-1,3-disulfonamide)
- Benzene, 1,4-dipropyl-
Uniqueness
This compound is unique due to its specific structural features and the presence of two propyl groups attached to the benzene ring
Propiedades
Fórmula molecular |
C12H20N2O4S2 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-N,4-N-dipropylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C12H20N2O4S2/c1-3-9-14(10-4-2)20(17,18)12-7-5-11(6-8-12)19(13,15)16/h5-8H,3-4,9-10H2,1-2H3,(H2,13,15,16) |
Clave InChI |
WHARDBYXJGRLGC-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


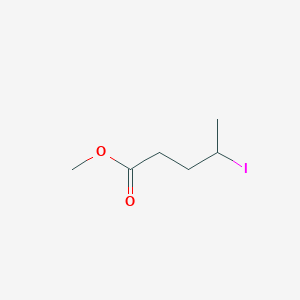


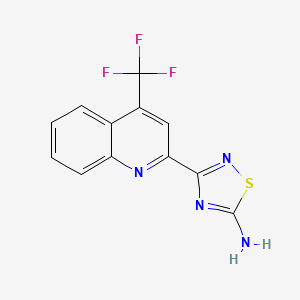
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)
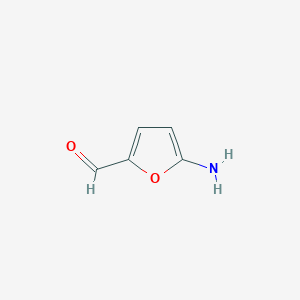

![4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13878779.png)
![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)
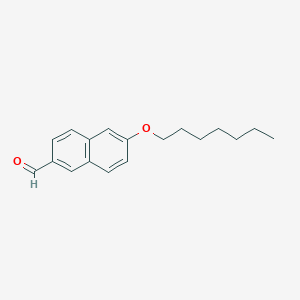
![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)
![6-benzyl-2-(1H-pyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13878800.png)
![3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)
